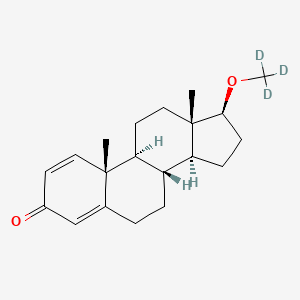

17-O-Methyl Boldenone-d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H28O2 |

|---|---|

Molecular Weight |

303.5 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H28O2/c1-19-10-8-14(21)12-13(19)4-5-15-16-6-7-18(22-3)20(16,2)11-9-17(15)19/h8,10,12,15-18H,4-7,9,11H2,1-3H3/t15-,16-,17-,18-,19-,20-/m0/s1/i3D3 |

InChI Key |

JOWOQGZMRGPIKL-UKIZDOCWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C |

Canonical SMILES |

CC12CCC3C(C1CCC2OC)CCC4=CC(=O)C=CC34C |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of 17-O-Methyl Boldenone-d3?

An In-depth Technical Guide to 17-O-Methyl Boldenone-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of this compound, a deuterated analog of the O-methylated derivative of the anabolic steroid Boldenone. Its primary application is as an internal standard for quantitative analysis by mass spectrometry, particularly in the monitoring of growth-promoting agents or veterinary drugs in livestock.

Chemical Structure and Properties

This compound is a synthetic steroid in which the hydrogen atoms on the 17-O-methyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays, as it is chemically identical to the non-labeled analyte but can be distinguished by its higher mass.

Chemical Name: (17β)-17-(Methoxy-d3)androsta-1,4-dien-3-one

Synonyms: 17β-(Methoxy-d3)androsta-1,4-dien-3-one

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₂₀H₂₅D₃O₂ |

| Molecular Weight | 303.45 g/mol |

| Appearance | Off-White Solid |

| SMILES | [2H]C([2H])([2H])O[C@H]1CC[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@H]3CC[C@]12C |

| InChI Key | JOWOQGZMRGPIKL-UKIZDOCWSA-N |

The parent compound, Boldenone, is an anabolic-androgenic steroid derived from testosterone.[2] The methylation at the 17-hydroxyl group and the deuteration of this methyl group are key structural features for its function as an internal standard.

Applications in Quantitative Analysis

The primary role of this compound is as an internal standard in isotope dilution mass spectrometry. This technique is the gold standard for quantitative analysis due to its high precision and accuracy. The use of a stable isotope-labeled standard like this compound helps to correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.

Table 2: Typical Validation Parameters for an LC-MS/MS Method Using a Deuterated Internal Standard

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | > 0.99 |

| Accuracy (% Recovery) | 85-115% |

| Precision (% RSD) | < 15% |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |

| Matrix Effect | Within acceptable limits (e.g., ±15%) |

Experimental Protocols

Below is a representative protocol for the quantification of 17-O-Methyl Boldenone in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex biological matrices.[3][4]

-

Sample Pre-treatment: To 1 mL of the biological sample, add a known concentration of this compound internal standard solution.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of a 10% methanol in water solution to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 3 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography is used to separate the analyte from other components in the sample, while tandem mass spectrometry provides sensitive and selective detection.[5][6]

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation (e.g., starting with 95% A, ramping to 95% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

17-O-Methyl Boldenone: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transition to be determined experimentally).

-

This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (precursor will be +3 Da compared to the analyte).

-

-

Visualizations

Workflow for Quantitative Analysis using a Deuterated Internal Standard

Caption: Workflow for the quantification of 17-O-Methyl Boldenone using a deuterated internal standard.

Conceptual Signaling Pathway of Androgen Receptor Activation

While this compound is used for analytical purposes, its parent compound, Boldenone, exerts its biological effects through the androgen receptor.

Caption: Conceptual pathway of androgen receptor activation by Boldenone.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Boldenone - Wikipedia [en.wikipedia.org]

- 3. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Determination of boldenone in postmortem specimens including blood and urine samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis and Purification of 17-O-Methyl Boldenone-d3 for Research Applications

For researchers, scientists, and drug development professionals, this whitepaper provides a comprehensive technical guide on the synthesis and purification of 17-O-Methyl Boldenone-d3. This deuterated analog of the O-methylated derivative of Boldenone is a valuable tool in metabolic studies and as an internal standard for mass spectrometry-based quantification.

This document outlines a detailed synthetic route and a robust purification protocol, supported by quantitative data and experimental methodologies. Furthermore, it includes a visualization of the relevant biological pathway to provide a comprehensive understanding of the compound's mechanism of action.

Synthesis of this compound

The synthesis of this compound is proposed via a two-step process starting from the commercially available anabolic steroid, Boldenone. The key transformation is the O-methylation of the 17β-hydroxyl group using a deuterated methyl source.

Proposed Synthetic Scheme

The synthesis involves the deprotonation of the 17β-hydroxyl group of Boldenone to form an alkoxide, followed by a nucleophilic substitution reaction (SN2) with deuterated methyl iodide (CD₃I). This reaction is a variation of the Williamson ether synthesis.

dot

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

Boldenone (≥98% purity)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Deuterated methyl iodide (CD₃I, 99.5% D)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

-

Formation of Alkoxide: A solution of Boldenone (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

-

Methylation: The reaction mixture is cooled back to 0 °C, and deuterated methyl iodide (1.5 eq) is added dropwise. The reaction is stirred at room temperature overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, by-products, and residual reagents. A two-step purification process involving solid-phase extraction (SPE) followed by preparative high-performance liquid chromatography (HPLC) is recommended for obtaining high-purity this compound.

dot

Caption: Purification workflow for this compound.

Experimental Protocol: Purification

Part A: Solid-Phase Extraction (SPE)

Materials:

-

C18 SPE cartridges

-

Methanol

-

Water

-

Acetonitrile

Procedure:

-

Cartridge Conditioning: The C18 SPE cartridge is conditioned by sequentially passing methanol followed by water through it.

-

Sample Loading: The crude product, dissolved in a minimal amount of methanol, is loaded onto the conditioned cartridge.

-

Washing: The cartridge is washed with a low-organic solvent mixture (e.g., 20% methanol in water) to remove polar impurities.

-

Elution: The semi-purified product is eluted with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).

-

Concentration: The eluent is collected and the solvent is evaporated under reduced pressure.

Part B: Preparative High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

Column: C18 reversed-phase preparative column (e.g., 10 µm particle size, 250 x 21.2 mm)

-

Mobile Phase: A gradient of acetonitrile in water is typically effective for steroid separation.

-

Detection: UV detection at an appropriate wavelength (e.g., 245 nm for the α,β-unsaturated ketone chromophore).

Procedure:

-

Sample Preparation: The semi-purified product from SPE is dissolved in the initial mobile phase composition.

-

Injection and Fraction Collection: The sample is injected onto the preparative HPLC system. Fractions are collected based on the elution of the main peak corresponding to this compound.

-

Purity Analysis: The purity of the collected fractions is assessed by analytical LC-MS.

-

Final Product Isolation: Fractions with the desired purity are combined, and the solvent is removed to yield the final purified product.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and purification of this compound based on analogous reactions reported in the literature. Actual results may vary depending on experimental conditions.

| Parameter | Expected Value |

| Synthesis | |

| Theoretical Yield | Dependent on starting material quantity |

| Crude Yield | 80-90% |

| Purification | |

| Recovery from SPE | >90% |

| Recovery from HPLC | 70-85% |

| Final Product | |

| Overall Yield | 50-70% |

| Purity (by LC-MS) | >98% |

| Deuterium Incorporation | >99% |

Biological Context: Androgen Receptor Signaling Pathway

Boldenone and its derivatives, including 17-O-Methyl Boldenone, exert their biological effects by acting as agonists of the androgen receptor (AR).[1] Understanding this signaling pathway is crucial for researchers investigating the pharmacological effects of these compounds.

Upon entering a target cell, androgens like dihydrotestosterone (DHT), the active metabolite of testosterone, bind to the AR in the cytoplasm.[2][3] This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins.[3] The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[2][3] This interaction modulates the transcription of genes involved in various physiological processes, including muscle growth and development.[4]

dot

Caption: Simplified Androgen Receptor Signaling Pathway.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound, a critical tool for researchers in drug metabolism and bioanalytical sciences. The outlined protocols, supported by expected quantitative outcomes and a clear visualization of the relevant biological pathway, offer a comprehensive resource for the successful preparation of this labeled steroid. Adherence to these methodologies will enable the production of high-purity material suitable for demanding research applications.

References

Physical and chemical properties of 17-O-Methyl Boldenone-d3.

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-O-Methyl Boldenone-d3 is a deuterated and methylated analog of Boldenone, a potent anabolic androgenic steroid.[1] The introduction of deuterium isotopes (d3) in the 17-O-methyl group makes it a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies, where it can be used as an internal standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of the known physical and chemical properties, general experimental protocols for its analysis, and the mechanism of action of its parent compound, Boldenone.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₅D₃O₂ | [1] |

| Molecular Weight | 303.45 g/mol | [1] |

| Appearance | Off-White Solid | [1] |

| Synonyms | (17β)-17-(Methoxy-d3)androsta-1,4-dien-3-one | [1] |

| Parent Compound | Boldenone | [1] |

| Isotopic Labeling | Deuterium (d3) on the 17-O-methyl group | [1] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not publicly available. The synthesis of deuterated steroids typically involves multi-step chemical reactions using deuterated reagents. For instance, the introduction of a deuterated methyl group can be achieved using a deuterated methylating agent in the final steps of the synthesis of the non-deuterated analog.[2]

The analysis of this compound, particularly in biological matrices, is crucial for its application as an internal standard. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for the detection and quantification of anabolic steroids and their metabolites.[3][4]

General Protocol for GC-MS Analysis of Boldenone Derivatives in Urine

The following table outlines a general procedure for the analysis of boldenone and its derivatives in urine samples using GC-MS. This protocol is based on established methods for anabolic steroid detection.[3][5]

| Step | Description |

| 1. Sample Preparation | - Hydrolysis: Enzymatic hydrolysis of urine samples to deconjugate steroid metabolites. - Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the urine matrix. |

| 2. Derivatization | Conversion of the steroid analytes into more volatile and thermally stable derivatives (e.g., trimethylsilyl ethers) to improve chromatographic separation and detection. |

| 3. GC-MS Analysis | - Gas Chromatography (GC): Separation of the derivatized analytes on a capillary column. - Mass Spectrometry (MS): Detection and quantification of the analytes based on their mass-to-charge ratio. |

| 4. Data Analysis | Identification and quantification of the target compounds by comparing their retention times and mass spectra to those of known standards, including the deuterated internal standard. |

General Protocol for LC-MS/MS Analysis of Boldenone Derivatives in Biological Matrices

LC-MS/MS offers high sensitivity and specificity for the analysis of steroids without the need for derivatization. The following table provides a general workflow for the analysis of boldenone and its derivatives.[6][7]

| Step | Description |

| 1. Sample Preparation | - Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the biological matrix (e.g., plasma, urine, tissue). |

| 2. LC-MS/MS Analysis | - Liquid Chromatography (LC): Separation of the analytes on a reversed-phase column. - Tandem Mass Spectrometry (MS/MS): Highly selective and sensitive detection and quantification of the analytes using multiple reaction monitoring (MRM). |

| 3. Data Analysis | Quantification of the target compounds is achieved by comparing the peak areas of the analyte to the deuterated internal standard. |

Mechanism of Action

This compound is expected to have a mechanism of action similar to its parent compound, Boldenone. Boldenone is an agonist of the androgen receptor (AR).[8] Upon binding to the AR in the cytoplasm, the receptor-ligand complex undergoes a conformational change, translocates to the nucleus, and binds to specific DNA sequences known as androgen response elements (AREs).[9][10] This binding modulates the transcription of target genes, leading to the anabolic and androgenic effects of the steroid.[8][11]

Androgen Receptor Signaling Pathway

The following diagram illustrates the general mechanism of action for androgens like Boldenone.

Caption: Androgen Receptor Signaling Pathway.

Conclusion

This compound serves as a critical analytical tool for researchers in the fields of endocrinology, pharmacology, and anti-doping science. Its stable isotope labeling allows for precise quantification of Boldenone and its metabolites. While specific physicochemical data and synthesis protocols remain proprietary or unpublished, the information provided in this guide on its known properties, general analytical methodologies, and mechanism of action offers a solid foundation for its application in a research setting. Further investigation into its specific properties would be beneficial for expanding its use in various scientific disciplines.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Synthesis of deuterium labeled 17-methyl-testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of anabolic steroids using GC/MS with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. ias.ac.in [ias.ac.in]

- 6. Liquid chromatography/tandem mass spectrometry method to determine boldenone in bovine liver tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Boldenone - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Boldenone | C19H26O2 | CID 13308 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Boldenone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the actions of the anabolic-androgenic steroid (AAS) boldenone and its derivatives. Boldenone, a synthetic derivative of testosterone, is primarily known for its use in veterinary medicine and its illicit use for performance enhancement in athletes and bodybuilders.[1] This document delves into the core aspects of boldenone's pharmacology, including its interaction with the androgen receptor (AR), subsequent downstream signaling pathways, metabolic fate, and methods for its evaluation. Quantitative data on its binding affinity, anabolic and androgenic activity, and detailed experimental protocols are presented to serve as a valuable resource for researchers in endocrinology, pharmacology, and drug development.

Introduction

Boldenone (1,4-androstadiene-3-one-17β-ol) is a synthetic anabolic-androgenic steroid and a 1(2)-dehydrogenated analog of testosterone.[2][3] While not approved for human use, its undecylenate ester is marketed for veterinary purposes, primarily in horses, to promote weight gain and improve physical condition.[3][4] The structural modification of a double bond between carbons 1 and 2 alters its properties relative to testosterone, resulting in a compound with strong anabolic and moderate androgenic effects.[3] Understanding the precise mechanism of action of boldenone and its derivatives is crucial for the scientific community to elucidate its physiological and supraphysiological effects, and to develop more selective and safer anabolic agents.

Mechanism of Action: Androgen Receptor Binding and Activation

The primary mechanism of action for boldenone and its derivatives is through direct binding to and activation of the androgen receptor (AR), a member of the nuclear receptor superfamily.[2][5] The AR is the biological target of endogenous androgens like testosterone and dihydrotestosterone (DHT).[3]

Upon entering the cell, boldenone binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs) and subsequent dimerization. The activated AR-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, ultimately leading to the physiological and pharmacological effects of the steroid.[5]

Androgen Receptor Signaling Pathway

The binding of boldenone to the androgen receptor initiates a cascade of molecular events that regulate gene expression. This process is fundamental to its anabolic and androgenic effects.

Quantitative Data

A critical aspect of understanding the pharmacology of boldenone and its derivatives is the quantitative assessment of their biological activity. This includes their binding affinity for the androgen receptor and their anabolic and androgenic potency.

Androgen Receptor Binding Affinity

The binding affinity of a steroid for the androgen receptor is a key determinant of its potency. This is often expressed as the inhibitor concentration 50 (IC50), which is the concentration of the competing ligand that displaces 50% of a radiolabeled standard from the receptor. While specific Ki or IC50 values for boldenone are not consistently reported across the literature, relative binding affinity (RBA) studies provide valuable comparative data.

| Compound | Relative Binding Affinity (%) (vs. Methyltrienolone) | Reference |

| Methyltrienolone (R1881) | 100 | [6] |

| Testosterone | ~50 | [6] |

| Boldenone | ~25-50 | [7] |

| Dihydrotestosterone (DHT) | ~150-200 | [7] |

Note: Relative binding affinities can vary depending on the experimental system (e.g., tissue source of the receptor, radioligand used). The values presented are approximations from available literature.

Anabolic and Androgenic Activity

The anabolic and androgenic effects of boldenone are often evaluated using the Hershberger assay in castrated male rats. This assay measures the change in weight of androgen-dependent tissues. The levator ani muscle is used as an indicator of anabolic activity, while the seminal vesicles and ventral prostate are indicators of androgenic activity.

| Compound | Anabolic Activity (relative to Testosterone) | Androgenic Activity (relative to Testosterone) | Anabolic:Androgenic Ratio | Reference |

| Testosterone | 100 | 100 | 1:1 | [8] |

| Boldenone Undecylenate | ~50 | ~50 | 1:1 | [8] |

Note: The anabolic:androgenic ratio is a theoretical value and may not fully translate to clinical effects. The undecylenate ester of boldenone has a long half-life, which influences its activity profile in vivo.[3]

Downstream Signaling and Gene Regulation

Upon activation of the androgen receptor, boldenone modulates the expression of a wide array of genes, leading to its characteristic anabolic and androgenic effects.

Genomic Actions

The primary mechanism of boldenone is genomic, involving the direct regulation of gene transcription. In skeletal muscle, this leads to an increase in protein synthesis and a decrease in protein degradation, resulting in muscle hypertrophy.[9] Studies have shown that androgens can upregulate the expression of genes involved in myogenesis, such as MyoD and myogenin, and increase the expression of insulin-like growth factor 1 (IGF-1).[10][11]

Non-Genomic Actions

In addition to its genomic effects, evidence suggests that androgens can also exert rapid, non-genomic actions that do not involve gene transcription. These effects are mediated by membrane-associated androgen receptors and can influence intracellular signaling cascades. For instance, recent research has indicated that boldenone can activate the NF-κB pathway in certain cell types, suggesting a potential role in inflammatory and cell survival signaling.[12]

Metabolism of Boldenone and Its Derivatives

Boldenone and its ester derivatives undergo extensive metabolism in the body. The primary routes of metabolism include:

-

Ester Hydrolysis: Boldenone esters, such as boldenone undecylenate and boldenone cypionate, are prodrugs.[3][13] In the body, esterases cleave the ester bond, releasing the active boldenone molecule. The length of the ester chain determines the release rate and half-life of the drug.

-

5α-Reduction: Boldenone can be converted to its more potent 5α-reduced metabolite, 1-testosterone (dihydroboldenone), by the enzyme 5α-reductase.[3] However, the affinity of boldenone for this enzyme is considered to be low.[3]

-

Other Metabolic Transformations: Boldenone is also metabolized into various other compounds, including epimerization to 17α-boldenone and the formation of several hydroxylated and conjugated metabolites that are excreted in the urine.[1][14][15]

References

- 1. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Boldenone - Wikipedia [en.wikipedia.org]

- 3. Boldenone undecylenate - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 7. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Adverse effects of the anabolic steroid, boldenone undecylenate, on reproductive functions of male rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 12. Presence and metabolism of the anabolic steroid boldenone in various animal species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the primary applications of labeled 17-O-Methyl Boldenone, a critical tool in the precise detection and quantification of anabolic androgenic steroids. While scientific literature extensively covers the analysis of Boldenone and its metabolites, the explicit use of labeled 17-O-Methyl Boldenone, particularly the deuterated form (17-O-Methyl Boldenone-d3), is predominantly as a high-fidelity internal standard in analytical chemistry. This guide will illuminate its core application, supported by detailed experimental protocols and data from relevant studies utilizing analogous labeled steroids.

Core Application: Internal Standard in Mass Spectrometry

The principal application of labeled 17-O-Methyl Boldenone is as an internal standard for quantitative and qualitative analysis by mass spectrometry (MS), often coupled with chromatographic techniques like gas chromatography (GC) or liquid chromatography (LC).[1] Its structural similarity to Boldenone and its derivatives ensures that it behaves almost identically during sample preparation, extraction, and analysis, thus compensating for any analyte loss or variation in instrument response.[1] The key difference, a known mass shift due to isotopic labeling (e.g., deuterium), allows for its clear distinction from the unlabeled target analytes in the mass spectrometer.

Anti-Doping Control

In the realm of anti-doping, regulatory bodies like the World Anti-Doping Agency (WADA) prohibit the use of anabolic agents such as Boldenone.[2] Analytical laboratories, therefore, require robust and reliable methods to detect and confirm the presence of these substances in biological samples, typically urine. Labeled internal standards are crucial for the accuracy and reliability of these tests. While studies specifically detailing the use of this compound are not abundant in publicly available literature, the use of isotopically labeled Boldenone (e.g., 13C3-Boldenone) serves as a direct parallel.[2]

One study highlighted the importance of using an isotopically labeled Boldenone internal standard to monitor the efficiency of the derivatization step in GC-MS analysis.[2] Derivatization is often necessary to improve the volatility and chromatographic properties of steroids. The study found that the derivatization of 1,4-diene-3-one steroids like Boldenone can be incomplete, potentially leading to false-negative results.[2] By incorporating 13C3-Boldenone as an internal standard, the researchers could accurately assess the completeness of the derivatization reaction for each sample, thereby enhancing the quality control of the analytical procedure.[2]

Veterinary Drug Residue Analysis

Boldenone is also used as a growth promoter in livestock, and its use is regulated to ensure food safety. Analytical methods are employed to monitor for illegal use and to ensure that any residues in animal-derived food products do not exceed maximum residue limits. Labeled 17-O-Methyl Boldenone serves as an invaluable tool in these analyses, ensuring the accurate quantification of Boldenone and its metabolites in various animal tissues and products.

Experimental Protocols

The following sections provide detailed methodologies from studies that utilize isotopically labeled steroids, including Boldenone-d3, as internal standards. These protocols are representative of how labeled 17-O-Methyl Boldenone would be employed.

LC-MS/MS Method for Boldenone in Bovine Liver

This method describes the determination of 17β-Boldenone in bovine liver tissue using Boldenone-d3 as an internal standard.

Sample Preparation:

-

Homogenize 5 grams of bovine liver tissue.

-

Spike the homogenate with a known concentration of Boldenone-d3 internal standard.

-

Perform enzymatic hydrolysis to release conjugated forms of Boldenone.

-

Extract the analytes using a mixture of ethyl acetate, methanol, and hexane.

-

Evaporate the organic solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Value |

| Chromatography | |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | For Boldenone: m/z 287 -> 121, 97For Boldenone-d3: m/z 290 -> 124, 100 |

| Collision Energy | Optimized for each transition |

Quantitative Data:

| Parameter | Value |

| Linearity Range | 0.1 - 100 ng/L |

| Correlation Coefficient (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.05 - 0.1 ng/L |

| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/L |

| Recovery | 80 - 95% |

| Accuracy | 85 - 110% |

GC-MS Method for Anabolic Steroids in Urine (Anti-Doping)

This protocol is based on a typical anti-doping analysis for anabolic steroids, where a labeled internal standard like 13C3-Boldenone is used.

Sample Preparation:

-

To 2 mL of urine, add a known amount of the labeled internal standard solution.

-

Perform enzymatic hydrolysis with β-glucuronidase to deconjugate the steroid metabolites.

-

Extract the steroids using liquid-liquid extraction with an organic solvent (e.g., a mixture of n-pentane and diethyl ether).

-

Evaporate the organic layer to dryness.

-

Derivatize the residue to form trimethylsilyl (TMS) ethers to improve volatility for GC-MS analysis.[2]

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Value |

| Chromatography | |

| Column | 5% phenylmethylsiloxane capillary column |

| Carrier Gas | Helium |

| Temperature Program | Optimized for separation of steroid TMS derivatives |

| Injection Mode | Splitless |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) |

| Monitored Ions | Specific ions for the TMS derivatives of the target steroids and the labeled internal standard |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the analysis of anabolic steroids using a labeled internal standard and the metabolic pathway of Boldenone.

References

Technical Guide: 17-O-Methyl Boldenone-d3 for Advanced Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 17-O-Methyl Boldenone-d3, a deuterated derivative of a boldenone metabolite. This isotopically labeled compound is a critical tool for researchers in analytical chemistry, particularly in the fields of veterinary drug residue analysis and anti-doping control. Its primary application is as an internal standard in mass spectrometry-based methods for the highly accurate quantification of boldenone and its related compounds in complex biological matrices.

Core Compound Identification

A clear identification of this compound is fundamental for its appropriate use in experimental settings. The key chemical identifiers for this compound are summarized below.

| Identifier | Value |

| Compound Name | This compound |

| Synonyms | (17β)-17-(Methoxy-d3)androsta-1,4-dien-3-one |

| Molecular Formula | C₂₀H₂₅D₃O₂[1] |

| Molecular Weight | 303.45 g/mol [1] |

| CAS Number (Unlabelled) | 20401-12-1[1] |

Note: The CAS number provided corresponds to the non-deuterated form of 17-O-Methyl Boldenone.

Application in Quantitative Analysis

This compound serves as an ideal internal standard for the quantification of boldenone and its metabolites in various biological samples, such as urine and muscle tissue. The use of a stable isotope-labeled internal standard is a gold-standard technique in quantitative mass spectrometry, often referred to as isotope dilution mass spectrometry. This approach significantly improves the accuracy and precision of analytical methods by correcting for variations that can occur during sample preparation, extraction, and instrumental analysis.

The structural similarity of this compound to the target analytes ensures that it behaves almost identically during the analytical process. However, its increased mass due to the deuterium atoms allows it to be distinguished from the non-labeled analytes by the mass spectrometer.

Experimental Workflow for Veterinary Residue Analysis

The following diagram illustrates a typical experimental workflow for the analysis of boldenone in bovine urine using this compound as an internal standard. This workflow is representative of methods employed in regulatory monitoring programs for veterinary drug residues.

References

The Unseen Workhorse: A Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the precise world of mass spectrometry, achieving accurate and reproducible quantification is paramount. This in-depth technical guide explores the critical role of deuterated standards, the silent workhorses that ensure data integrity in a multitude of applications, from pharmaceutical development to clinical research. By delving into the core principles, experimental protocols, and comparative data, this document illuminates why these stable isotope-labeled compounds are indispensable for robust analytical results.

The Core Principle: Isotope Dilution Mass Spectrometry

At the heart of using deuterated standards lies the principle of isotope dilution mass spectrometry (IDMS). A known quantity of a deuterated analog of the analyte of interest is introduced into a sample at the earliest stage of analysis.[1][2] This "internal standard" is chemically identical to the analyte but has a greater mass due to the replacement of hydrogen atoms with deuterium.[1] Because the deuterated standard and the native analyte exhibit nearly identical physicochemical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[2][3] Any sample loss or variation in instrument response will affect both the analyte and the standard proportionally.[3][4] The mass spectrometer can differentiate between the two based on their mass-to-charge ratio, allowing for highly accurate quantification by calculating the ratio of the analyte's signal to that of the internal standard.[2][3]

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers significant advantages over other types of internal standards, such as structurally similar analogs.[3] Key benefits include:

-

Compensation for Matrix Effects: Biological matrices are complex and can suppress or enhance the ionization of an analyte, leading to inaccurate quantification.[3] Deuterated standards co-elute with the analyte and experience the same matrix effects, effectively normalizing the signal and improving accuracy.[3]

-

Correction for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and derivatization.[3][5] Since the deuterated standard is added at the beginning, it accounts for these losses.

-

Improved Precision and Accuracy: By correcting for variations in sample handling and instrument performance, deuterated standards significantly enhance the precision and accuracy of quantitative analyses.[3]

-

Increased Robustness of Bioanalytical Methods: The use of stable isotope-labeled internal standards is a hallmark of robust and reliable bioanalytical methods, as recommended by regulatory bodies.[6][7][8]

Quantitative Data: A Comparative Analysis

The impact of using a deuterated internal standard on assay performance is evident when compared to methods using an analogous (structurally similar but not isotopically labeled) internal standard. The following table summarizes data from a study on the bioanalysis of the depsipeptide marine anticancer agent kahalalide F.[3]

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (p-value) |

| Analogous Internal Standard | 96.8 | 8.6 | <0.0005 (significant deviation from 100%) |

| Deuterated Internal Standard | 100.3 | 7.6 | 0.5 (no significant deviation from 100%) |

Table 1: Comparison of accuracy and precision between an analogous and a deuterated internal standard for the LC-MS/MS assay of kahalalide F. The data clearly demonstrates the superior performance of the deuterated standard, with a mean bias closer to the true value and lower variability. The variance using the deuterated internal standard was also found to be significantly lower (p=0.02)[3].

Experimental Protocols

The following sections provide a detailed methodology for a typical bioanalytical workflow using deuterated internal standards, from sample preparation to LC-MS/MS analysis.

Sample Preparation

A robust and reproducible sample preparation protocol is crucial for accurate results. The following is a general procedure for the extraction of a drug from a biological matrix like plasma.[5][9]

Materials:

-

Biological matrix (e.g., plasma, urine, tissue homogenate)

-

Deuterated internal standard solution of known concentration

-

Protein precipitation solvent (e.g., acetonitrile, methanol)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (compatible with LC mobile phase)

-

Vortex mixer

-

Autosampler vials

Procedure:

-

Aliquoting: Aliquot a precise volume of the biological sample into a microcentrifuge tube.

-

Spiking with Internal Standard: Add a small, precise volume of the deuterated internal standard solution to each sample, calibration standard, and quality control (QC) sample. Vortex briefly to mix.

-

Protein Precipitation: Add a larger volume of cold protein precipitation solvent (e.g., 3 volumes of acetonitrile to 1 volume of plasma). Vortex vigorously for at least 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a specific volume of the reconstitution solvent. Vortex to ensure the analyte and internal standard are fully dissolved.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following provides typical parameters for an LC-MS/MS method.[10]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole)

LC Parameters:

-

Column: A suitable reversed-phase column (e.g., C18) is commonly used.

-

Mobile Phase A: Aqueous phase, often with a modifier like formic acid or ammonium formate to improve ionization.

-

Mobile Phase B: Organic phase, such as acetonitrile or methanol, also with a modifier.

-

Gradient: A gradient elution is typically employed to separate the analyte from matrix components.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: Typically 5-10 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

MS/MS Parameters:

-

Ionization Mode: Electrospray ionization (ESI) is common, in either positive or negative ion mode depending on the analyte's properties.

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.

-

Ion Source Parameters: Parameters such as spray voltage, capillary temperature, and gas flows are optimized for maximum signal intensity.

Visualizing the Workflow: Pharmacokinetic Analysis

Deuterated standards are fundamental in pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. The following diagram illustrates a typical workflow for a preclinical PK study.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. opentrons.com [opentrons.com]

- 6. bioanalytical method validation: Topics by Science.gov [science.gov]

- 7. database.ich.org [database.ich.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Tissue Sample Preparation for LC-MS Analysis [protocols.io]

- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 11. admescope.com [admescope.com]

The Endogenous Enigma: A Technical Guide to the Natural Occurrence and Metabolism of Boldenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and metabolism of the anabolic steroid boldenone across various species. Distinguishing between endogenous and exogenous sources of boldenone is a significant challenge in both veterinary anti-doping and food safety testing. This document synthesizes current scientific knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of metabolic pathways to aid researchers in this complex field.

Natural Occurrence of Boldenone

Boldenone (1,4-androstadiene-3-one-17β-ol) is not solely an exogenous substance administered for growth promotion. Evidence increasingly demonstrates its natural, endogenous presence in a variety of animal species. This occurrence is a critical consideration for regulatory bodies and researchers developing sensitive detection methods. The primary sources of endogenous boldenone are believed to be de novo biosynthesis within the animal and the microbial transformation of phytosterols present in animal feed.

Quantitative Data on Endogenous Boldenone

The following tables summarize the reported concentrations of naturally occurring boldenone and its key metabolites in untreated animals. These values can vary based on species, sex, age, diet, and analytical methodology.

Table 1: Endogenous Boldenone and Metabolite Concentrations in Cattle

| Matrix | Compound | Concentration Range | Species/Breed | Reference |

| Urine | 17α-Boldenone | 0.2 - 0.7 µg/kg | Calves/Cattle | [1][2] |

| Urine | 17β-Boldenone | < 1-2 ng/mL | Calves | [1] |

| Feces | 17α-Boldenone | Frequently Detected | Cattle | [1][2] |

| Feces | Androstadienedione (ADD) | Predominant | Cattle | [1] |

Table 2: Endogenous Boldenone and Metabolite Concentrations in Horses

| Matrix | Compound | Concentration Range | Animal Status | Reference |

| Urine | β-Boldenone | 0.5 - 5 ng/mL | Untreated Horses | [3] |

| Urine | Boldenone | 27.0 - 1330 pg/mL | Untreated Geldings | [4] |

| Testicular Tissue | Boldenone & Boldienone | Trace Levels | Stallions | [5] |

Table 3: Endogenous Boldenone and Metabolite Concentrations in Swine

| Matrix | Compound | Animal Status | Reference |

| Various Tissues & Urine | 17β-Boldenone | Uncastrated Boars, Cryptorchids | [6][7] |

| Urine | 17β-Boldenone | Low concentrations in some barrows and gilts | [8] |

Metabolism of Boldenone

The metabolism of boldenone involves a series of biotransformation reactions that can be broadly categorized into Phase I and Phase II metabolism. These pathways differ between species, leading to a unique profile of metabolites that can be used to differentiate between endogenous and exogenous sources.

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the boldenone molecule, primarily through oxidation and reduction.

-

Hydroxylation: Cytochrome P450 (CYP) enzymes, particularly CYP3A4 in humans, are involved in the hydroxylation of boldenone, producing metabolites such as 6β-hydroxyboldenone.[9]

-

Oxidation and Reduction: The 17-hydroxyl group can be oxidized to a ketone, forming boldione (androstadienedione - ADD). Conversely, the 17-keto group of boldione can be reduced to form boldenone. This interconversion is a key metabolic step. The reduction of the A-ring double bond leads to the formation of 5β-androst-1-en-17β-ol-3-one (BM1), a major metabolite in humans.[10][11]

Phase II Metabolism

Phase II metabolism involves the conjugation of boldenone and its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.

-

Glucuronidation and Sulfation: Boldenone and its metabolites are excreted in urine primarily as glucuronide and sulfate conjugates.[10][11] In horses, boldenone sulfate has been identified as a major phase II metabolite.[12]

Experimental Protocols

Accurate detection and quantification of boldenone and its metabolites require robust and validated analytical methods. The following sections outline typical experimental protocols used in research and regulatory settings.

Sample Preparation

The choice of sample preparation technique is critical and depends on the matrix being analyzed.

-

Animal Feed: A common procedure involves a leaching process with acetonitrile, followed by saponification to break down fats, and solid-phase extraction (SPE) for cleanup.[13]

-

Urine: Sample preparation for urine analysis typically involves enzymatic hydrolysis with β-glucuronidase to deconjugate Phase II metabolites, followed by liquid-liquid extraction (LLE) or SPE.[14]

-

Tissues: Homogenized tissue samples are often extracted with an organic solvent like acetonitrile. The extract is then purified using SPE.[15]

Analytical Instrumentation

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of steroids. After extraction and derivatization, samples are injected into the GC-MS system for separation and detection.[16]

-

Typical GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., HP-1).

-

Injection: Splitless injection.

-

Carrier Gas: Helium.

-

Ionization: Electron Ionization (EI).

-

Detection: Selected Ion Monitoring (SIM) for targeted analysis.

-

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the analysis of boldenone and its metabolites, including direct analysis of conjugated forms.[14]

-

Typical LC-MS/MS Parameters:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid.

-

Ionization: Electrospray Ionization (ESI) in positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) for quantification.

-

-

Microbial Conversion of Phytosterols

A significant contributor to endogenous boldenone is the microbial biotransformation of phytosterols, which are abundant in plant-based animal feeds. Certain microorganisms in the gut can convert these plant sterols into androstenedione (AED) and androstadienedione (ADD), which can then be further metabolized to boldenone.

One study identified that Pseudomonas aeruginosa can perform a single-step biotransformation of phytosterols to boldenone.[17] The proposed pathway involves the side-chain cleavage of phytosterols to produce androstenedione (AD), which is then reduced to testosterone. Both ADD and testosterone can be converted to boldenone through 17-keto reduction or 1-2 dehydrogenation, respectively.[17]

Conclusion

The natural occurrence of boldenone presents a complex analytical challenge. A thorough understanding of its endogenous levels, metabolic pathways, and the influence of factors like diet is essential for the development of accurate and reliable testing methods. This guide provides a foundational resource for researchers working to differentiate between natural and prohibited use of this anabolic steroid. Further research is needed to fully elucidate the enzymatic pathways of endogenous boldenone formation and to establish definitive biomarkers for exogenous administration across all relevant species.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. Identification of some important metabolites of boldenone in urine and feces of cattle by gas chromatography-mass spectrometry† - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Elucidation of the biosynthetic pathways of boldenone in the equine testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endogenous occurrence of some anabolic steroids in swine matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Sample preparation for the determination of steroids (corticoids and anabolics) in feed using LC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LC-MS/MS fast analysis of androgenic steroids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. rivm.nl [rivm.nl]

- 17. Single step biotransformation of corn oil phytosterols to boldenone by a newly isolated Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Boldenone in Biological Matrices using 17-O-Methyl Boldenone-d3 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Boldenone in biological matrices, such as serum and urine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, 17-O-Methyl Boldenone-d3 is employed as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and potential matrix effects during analysis.[1][2] This method is applicable for research in endocrinology, sports anti-doping control, and veterinary drug monitoring.

Introduction

Boldenone is an anabolic-androgenic steroid (AAS) and a synthetic derivative of testosterone.[3] It is often illicitly used in both human and veterinary medicine to promote muscle growth.[4][5] Consequently, sensitive and specific methods are required for its detection and quantification in biological samples. LC-MS/MS has emerged as the preferred technique for steroid analysis due to its high selectivity and sensitivity, offering advantages over traditional methods like immunoassays which can be prone to cross-reactivity.[6][7]

The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a reliable quantitative LC-MS/MS assay.[2][8] Deuterated standards exhibit similar chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization, thereby compensating for potential analytical variability.[1][9] This application note provides a detailed protocol for the extraction and analysis of Boldenone using this compound as an internal standard.

Experimental

Materials and Reagents

-

Boldenone analytical standard

-

This compound (Internal Standard, IS)[10]

-

HPLC-grade Methanol, Acetonitrile, and Water

-

Formic Acid

-

Human Serum/Urine (matrix)

-

Solid Phase Extraction (SPE) Cartridges (e.g., C18)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

-

Analytical column (e.g., C18, 100 x 2.1 mm, 2.6 µm)

Standard and Sample Preparation

Standard Stock Solutions: Prepare individual stock solutions of Boldenone and this compound in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the Boldenone stock solution in a 50:50 methanol/water mixture to create calibration standards.

Internal Standard Working Solution: Prepare a working solution of this compound in a 50:50 methanol/water mixture at an appropriate concentration.

Sample Preparation Workflow:

A generalized sample preparation workflow is outlined below. This can be adapted based on the specific matrix and laboratory requirements.

Figure 1. General sample preparation workflow.

Detailed Sample Preparation Protocol (using SPE):

-

Pipette 500 µL of the sample (serum or urine) into a clean tube.

-

Add the internal standard working solution.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove interferences.

-

Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

LC Parameters:

| Parameter | Value |

| Column | C18, 100 x 2.1 mm, 2.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient | See Table 2 |

Table 1. Liquid Chromatography Parameters.

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 30 |

| 8.0 | 30 |

Table 2. Gradient Elution Program.

MS/MS Parameters:

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Collision Gas | Argon |

| MRM Transitions | See Table 3 |

Table 3. Mass Spectrometry Parameters.

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Boldenone | 287.2 | 121.1 | 100 |

| Boldenone (Qualifier) | 287.2 | 135.1 | 100 |

| This compound | 304.2 | 121.1 | 100 |

Table 4. MRM Transitions for Boldenone and its Internal Standard.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Boldenone in biological matrices. The use of this compound as an internal standard ensured high accuracy and precision by compensating for matrix effects and variations in sample preparation.

Linearity

The method showed excellent linearity over the tested concentration range. A representative calibration curve is shown below.

| Analyte | Concentration Range (ng/mL) | R² |

| Boldenone | 0.1 - 100 | > 0.995 |

Table 5. Linearity of the Method.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three different concentration levels.

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | < 10% | < 15% | 90 - 110% |

| Medium | < 8% | < 12% | 92 - 108% |

| High | < 5% | < 10% | 95 - 105% |

Table 6. Precision and Accuracy of the Method.

Recovery

The extraction recovery was determined by comparing the analyte peak areas in pre-spiked samples to those in post-spiked samples.

| Analyte | Matrix | Recovery (%) |

| Boldenone | Serum | > 85% |

| Boldenone | Urine | > 90% |

Table 7. Extraction Recovery of Boldenone.

Signaling Pathway Context

Boldenone, like other anabolic steroids, exerts its effects primarily through its interaction with the androgen receptor (AR). The following diagram illustrates the general mechanism of action.

Figure 2. Simplified signaling pathway of Boldenone.

Conclusion

This application note presents a reliable and sensitive LC-MS/MS method for the quantification of Boldenone in biological fluids. The use of this compound as an internal standard is essential for achieving the high level of accuracy and precision required for research and regulatory purposes. The described sample preparation and analytical conditions can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

- 1. texilajournal.com [texilajournal.com]

- 2. Isotopically Labeled Steroid Standards [sigmaaldrich.com]

- 3. Boldenone - Wikipedia [en.wikipedia.org]

- 4. Liquid chromatography/tandem mass spectrometry method to determine boldenone in bovine liver tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. phenomenex.com [phenomenex.com]

- 7. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. cymitquimica.com [cymitquimica.com]

Application Note: Quantitative Analysis of Boldenone in Urine using a Deuterated Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boldenone is an anabolic androgenic steroid that is prohibited in human sports and highly regulated in animal husbandry.[1][2][3] Accurate and sensitive detection of boldenone and its metabolites in urine is crucial for doping control and food safety. This application note provides a detailed protocol for the quantitative analysis of boldenone in urine samples using a deuterated internal standard, which is a widely accepted method for ensuring accuracy and precision by correcting for matrix effects and variations in sample preparation.[1][4] The protocol outlines procedures for sample preparation, including enzymatic hydrolysis and solid-phase extraction, followed by analysis using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize typical quantitative data achievable with the described methods. These values are indicative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: Method Validation Parameters

| Parameter | GC-MS | LC-MS/MS |

|---|---|---|

| Limit of Detection (LOD) | 0.1 ng/mL | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL[5] | 0.2 ng/mL[1] |

| Linearity (Range) | 0.5 - 100 ng/mL | 0.2 - 100 ng/mL |

| Recovery | 85 - 105% | 92 - 98%[1] |

| Precision (RSD%) | < 15% | < 10%[1] |

Table 2: Mass Spectrometry Parameters

| Analyte | Method | Precursor Ion (m/z) | Product Ion(s) (m/z) |

|---|---|---|---|

| Boldenone | GC-MS (HFB derivative) | 678 | 658, 467 |

| Boldenone-d3 | GC-MS (HFB derivative) | 681 | 661, 470 |

| Boldenone | LC-MS/MS | 287.2 | 121.1, 135.1 |

| Boldenone-d3 | LC-MS/MS | 290.2 | 121.1, 138.1 |

Experimental Protocols

This section details the step-by-step methodology for the quantitative analysis of boldenone in urine.

Materials and Reagents

-

Boldenone certified reference standard

-

Boldenone-d3 internal standard

-

β-glucuronidase from E. coli[6]

-

Phosphate buffer (0.1 M, pH 7.0)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)[6]

-

Methanol, Acetonitrile, Ethyl Acetate (HPLC grade)

-

Formic acid

-

Heptafluorobutyric anhydride (HFBA) for GC-MS derivatization

-

Ultrapure water

Sample Preparation

-

Sample Collection and Storage: Collect urine samples in sterile containers and store at -20°C until analysis.

-

Internal Standard Spiking: Thaw urine samples to room temperature. To a 5 mL aliquot of urine, add the deuterated internal standard (Boldenone-d3) to a final concentration of 10 ng/mL.[6]

-

Enzymatic Hydrolysis:

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.[4]

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol in water to remove interferences.

-

Elute the analytes with 5 mL of methanol or acetonitrile.[4]

-

-

Eluate Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

For LC-MS/MS analysis , reconstitute the residue in 100 µL of the mobile phase.

-

For GC-MS analysis , proceed to the derivatization step.

-

Derivatization (for GC-MS only)

-

To the dried residue, add 50 µL of heptafluorobutyric anhydride (HFBA) and 50 µL of ethyl acetate.

-

Seal the vial and heat at 60°C for 30 minutes.

-

Evaporate the derivatization reagents to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate for injection into the GC-MS.

Instrumental Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injector Temperature: 280°C

-

Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Mass Spectrometer: Agilent 5977B or equivalent

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start at 20% B, increase to 95% B over 5 min, hold for 2 min, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Mandatory Visualizations

Caption: Experimental workflow for boldenone analysis.

Caption: Key steps in the analytical method.

References

- 1. researchgate.net [researchgate.net]

- 2. wada-ama.org [wada-ama.org]

- 3. Metabolism study of boldenone in human urine by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Determination of boldenone in postmortem specimens including blood and urine samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rivm.nl [rivm.nl]

- 7. cerilliant.com [cerilliant.com]

Application of 17-O-Methyl Boldenone-d3 in sports anti-doping testing.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boldenone (17β-hydroxyandrosta-1,4-dien-3-one) is a potent anabolic androgenic steroid (AAS) prohibited at all times in sport by the World Anti-Doping Agency (WADA). Its detection in athlete samples is a critical task for anti-doping laboratories. Accurate quantification of boldenone and its metabolites is essential for differentiating between endogenous and exogenous sources, particularly at low concentrations. The use of stable isotope-labeled internal standards is a cornerstone of definitive analytical methods, ensuring precision and accuracy by compensating for variations during sample preparation and analysis.

This document provides detailed application notes and protocols for the use of a novel deuterated internal standard, 17-O-Methyl Boldenone-d3, in the analysis of boldenone in biological samples by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While boldenone-d3 and ¹³C₃-boldenone are commonly utilized internal standards, the hypothetical this compound is presented here as a specialized standard for methods involving methylation derivatization, potentially offering enhanced stability and chromatographic properties for specific analytical needs.

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle behind using this compound is isotope dilution mass spectrometry. A known amount of the deuterated standard, which is chemically identical to the methylated analyte but has a higher mass, is added to the sample at the beginning of the analytical process. The standard and the analyte behave identically during extraction, derivatization, and chromatography. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined, correcting for any losses during sample processing.

Application Notes and Protocols for the Detection of Boldenone Residues in Livestock Using 17-O-Methyl Boldenone-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of boldenone residues in livestock tissues, utilizing 17-O-Methyl Boldenone-d3 as an internal standard. The methodologies described are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the detection of veterinary drug residues.

Introduction

Boldenone is an anabolic androgenic steroid that is used illicitly to promote growth in livestock.[1] Residues of this veterinary drug in animal-derived food products can pose a potential risk to consumers.[2] Regulatory bodies worldwide have established maximum residue limits (MRLs) or have outright banned the use of boldenone in food-producing animals.[3] Consequently, sensitive and reliable analytical methods are crucial for monitoring compliance with these regulations and ensuring food safety.

The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification in mass spectrometry-based methods. The internal standard, which is chemically identical to the analyte but has a different mass, is added to the sample at a known concentration at the beginning of the sample preparation process. It compensates for any loss of analyte during extraction and cleanup, as well as for variations in instrument response, thereby improving the accuracy and precision of the measurement.[1]

This application note details a comprehensive workflow, from sample preparation to data analysis, for the determination of boldenone in livestock tissues.

Experimental Protocols

The following protocols are provided as a comprehensive guide. Laboratories should perform their own validation to ensure that the method meets their specific performance requirements.

Materials and Reagents

-

Boldenone analytical standard

-

This compound (or a suitable deuterated boldenone analogue like boldenone-d3)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate

-

Hexane

-

β-Glucuronidase/arylsulfatase

-

Sodium acetate buffer (pH 5.2)

-

Solid-phase extraction (SPE) cartridges (e.g., C18 or polymeric reversed-phase)

-

Syringe filters (0.22 µm)

Sample Preparation: Bovine Liver and Muscle Tissue

This protocol is adapted from established methods for steroid analysis in animal tissues.[2][4]

-

Homogenization: Weigh 5 g of thawed and minced tissue into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, quality control, and calibration standard.

-

Enzymatic Hydrolysis: To hydrolyze conjugated boldenone metabolites, add 5 mL of sodium acetate buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase. Vortex briefly and incubate in a shaking water bath at 37°C for 16 hours.

-

Liquid-Liquid Extraction (LLE):

-

After incubation, allow the samples to cool to room temperature.

-

Add 10 mL of ethyl acetate and vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction with another 10 mL of ethyl acetate.

-

Combine the organic extracts.

-

-

Defatting: Add 5 mL of hexane to the combined organic extract, vortex for 30 seconds, and centrifuge at 4000 rpm for 5 minutes. Discard the upper hexane layer.

-

Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Reconstitute the dried extract in 2 mL of 20% methanol in water.

-

Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol in water.

-

Elute the analytes with 5 mL of acetonitrile.

-

-

Final Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitute the residue in 1 mL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following are typical starting conditions. The specific parameters should be optimized for the instrument being used.

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The precursor and product ions for boldenone and its deuterated internal standard should be optimized. Typical transitions are provided in the data tables below.

-

Data Presentation

Table 1: LC-MS/MS Parameters for Boldenone and Deuterated Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| Boldenone | 287.2 | 121.1 | 135.1 | Optimized for instrument |

| This compound | 304.2 | 124.1 | 138.1 | Optimized for instrument |

Note: The m/z values for this compound are predicted based on the structure and may need to be confirmed experimentally. The provided transitions for boldenone are commonly used.[1]

Table 2: Method Performance Data for Boldenone in Bovine Liver

| Parameter | Result |

| Decision Limit (CCα) | 0.17 µg/kg[2] |